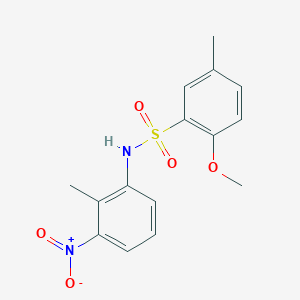
2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Descripción general
Descripción
2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, also known as MMNPS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves the selective inhibition of certain ion channels in cells. This compound has been shown to bind to specific sites on ion channels, preventing them from opening and allowing ions to flow through. This inhibition of ion channels can have a variety of effects on cell function, depending on the type of ion channel being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide are dependent on the specific ion channels that are being inhibited. In neurons, for example, 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been shown to inhibit voltage-gated sodium channels, leading to a decrease in the ability of neurons to generate action potentials. In muscle cells, 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been shown to inhibit calcium channels, leading to a decrease in muscle contraction. In immune cells, 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been shown to inhibit potassium channels, leading to a decrease in the ability of immune cells to proliferate and produce cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide in lab experiments is its selectivity for certain ion channels. This allows researchers to study the function of specific ion channels without affecting other channels in the cell. However, one limitation of using 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide. One area of interest is the development of new analogs of this compound that have improved selectivity and reduced toxicity. Another area of interest is the use of 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide in the study of ion channels in disease states, such as epilepsy or muscular dystrophy. Additionally, 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide could be used in the development of new therapeutics that target specific ion channels in disease states. Overall, 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a valuable tool for studying the function of ion channels in cells, and its potential applications in scientific research are vast.
Aplicaciones Científicas De Investigación
2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been used extensively in scientific research as a tool to study the function of various ion channels in cells. This compound has been shown to selectively inhibit certain ion channels, making it a valuable tool for studying their function. 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been used to study the function of ion channels in a variety of cell types, including neurons, muscle cells, and immune cells.
Propiedades
IUPAC Name |
2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-10-7-8-14(22-3)15(9-10)23(20,21)16-12-5-4-6-13(11(12)2)17(18)19/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZMGOCMWACEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(allyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B4239560.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide](/img/structure/B4239561.png)
![N-[4-(acetylamino)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B4239564.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4239572.png)
![3-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4239575.png)


![3-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B4239610.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239621.png)
![(3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine](/img/structure/B4239649.png)

![4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide](/img/structure/B4239659.png)
![5-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-2-furaldehyde](/img/structure/B4239668.png)